N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazinone derivative featuring a 1,6-dihydropyridazine core substituted with two methoxyphenyl groups. The 4-methoxyphenyl moiety is directly attached via a carboxamide linkage, while the 3-methoxyphenyl group is connected through a carbamoylmethyl bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in the context of protease inhibition .
Properties
IUPAC Name |
1-[2-(3-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-16-8-6-14(7-9-16)23-21(28)18-10-11-20(27)25(24-18)13-19(26)22-15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIOTVIDYQATJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 3-methoxybenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and amidation under controlled conditions. Common reagents used in these reactions include catalysts like palladium on carbon, solvents like dichloromethane, and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 4-methoxyaniline and 3-methoxyphenyl isocyanate under controlled conditions. The product can be purified through recrystallization techniques using solvents like ethanol and acetone, yielding high purity crystals suitable for further analysis.
Crystallographic Data
Crystallographic studies have provided insights into the molecular structure of the compound. The crystal structure reveals significant hydrogen bonding interactions that stabilize its conformation. Key parameters include:
| Parameter | Value |
|---|---|
| Space Group | P1̄ |
| a (Å) | 5.0167(2) |
| b (Å) | 7.9264(5) |
| c (Å) | 15.2073(7) |
| α (°) | 98.909(4) |
| β (°) | 92.060(4) |
| γ (°) | 101.800(4) |
These parameters indicate a triclinic crystal system, which is essential for understanding the compound's packing and stability in solid-state forms .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it exhibits significant inhibitory effects on bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A notable study focused on the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis at concentrations as low as 10 µM, with a mechanism involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting strong potential for therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The target compound’s dual methoxy substitution distinguishes it from related pyridazinones. Key analogs and their differences include:
Key Observations :
Biological Activity
N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H19N3O4
- Molecular Weight : 367.38 g/mol
- CAS Number : 920366-97-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation, cyclization, and amidation. Key starting materials include 4-methoxyaniline and 3-methoxybenzoyl chloride. The synthesis process often utilizes catalysts such as palladium on carbon and solvents like dichloromethane to enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains in vitro. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in several experimental models. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
In terms of anticancer activity, this compound has been evaluated against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and activation of caspases .
The precise mechanism of action remains to be fully elucidated; however, preliminary data suggest that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to inhibition of enzyme activity or modulation of receptor function, impacting cellular responses significantly .
Table 1: Summary of Biological Activities
Research Findings
- Antimicrobial Studies : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a higher efficacy noted against S. aureus compared to E. coli.
- Anti-inflammatory Mechanism : Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in a murine model of arthritis.
- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathway activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamoyl linkage formation. Key steps include:
- Step 1 : Condensation of 4-methoxyaniline with a pyridazine precursor under reflux in anhydrous THF .
- Step 2 : Introduction of the carbamoyl methyl group via coupling with 3-methoxyphenyl isocyanate in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | THF, reflux, 24h | ~65 | |
| 2 | DCC, RT, 12h | ~50 |
Q. How is the compound characterized for structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and carbamoyl linkages (e.g., methoxy peaks at δ 3.8 ppm, aromatic protons between δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed via reverse-phase C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] matches theoretical mass (e.g., m/z 438.15 calculated for CHNO) .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC values reported in μM range) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using recombinant enzymes .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
- In Silico Docking : Molecular docking (AutoDock Vina) against crystallized kinase domains (e.g., PDB 1M17 for EGFR) to predict binding modes .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variants, serum concentrations) from conflicting studies .
- Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., CLIA-certified labs) .
- Off-Target Profiling : Use BioMAP® panels to assess activity against unrelated targets, ruling out nonspecific effects .
Q. What computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (Gaussian 16) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict optimal solvents/catalysts .
- Kinetic Modeling : Use MATLAB or Python to simulate reaction networks and optimize temperature/pH .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, halogen substitution) and test activity .
- 3D-QSAR : CoMFA or CoMSIA models to correlate electrostatic/hydrophobic fields with bioactivity .
- Crystallography : Solve X-ray structures of compound-protein complexes to guide rational design .
Q. What strategies improve the compound’s solubility and bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) .
- LogP Optimization : Reduce logP from >3 to 1–2 via polar substituents (e.g., -OH, -COOH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
